molecular formula C6H12O3 B1266377 Butyl glycolate CAS No. 7397-62-8

Butyl glycolate

Cat. No.: B1266377
CAS No.: 7397-62-8
M. Wt: 132.16 g/mol
InChI Key: VFGRALUHHHDIQI-UHFFFAOYSA-N
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Description

Butyl glycolate, also known as butyl hydroxyacetate, is an organic compound with the chemical formula C6H12O3. It is a colorless, transparent liquid with a mild odor. This compound is widely used in various industrial applications due to its solvent properties and low toxicity .

Scientific Research Applications

Butyl glycolate has a wide range of applications in scientific research and industry:

Safety and Hazards

Butyl glycolate can cause serious eye damage and is suspected of damaging fertility or the unborn child . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

The Butyl Glycolate market is expected to witness significant growth in the coming years, primarily driven by the growing demand for coatings & paints, printing inks, and other applications . The market is anticipated to rise at a considerable rate during the forecast period, between 2023 and 2030 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl glycolate is typically synthesized through the esterification of glycolic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced by treating sodium chloroacetate with butanol at temperatures ranging from 125 to 160°C, followed by vacuum distillation to purify the product .

Types of Reactions:

    Esterification: this compound can undergo esterification reactions to form various esters.

    Hydrolysis: It can be hydrolyzed back to glycolic acid and butanol in the presence of water and an acid or base catalyst.

    Oxidation: this compound can be oxidized to form glycolic acid derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Esterification: Various esters depending on the alcohol used.

    Hydrolysis: Glycolic acid and butanol.

    Oxidation: Glycolic acid derivatives.

Comparison with Similar Compounds

Uniqueness: Butyl glycolate is unique due to its specific balance of solvent properties, low toxicity, and versatility in various chemical reactions. Its ability to undergo esterification and hydrolysis makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

butyl 2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-3-4-9-6(8)5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGRALUHHHDIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044725
Record name Butyl hydroxyacetate
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Acetic acid, 2-hydroxy-, butyl ester
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CAS No.

7397-62-8
Record name Butyl glycolate
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Record name Butyl glycolate
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Record name Acetic acid, 2-hydroxy-, butyl ester
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Record name Butyl hydroxyacetate
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Record name Butyl glycollate
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Record name BUTYL GLYCOLATE
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Synthesis routes and methods I

Procedure details

87.7 parts of an epoxide obtained from 2,2-bis-(4'-hydroxyphenyl)-propane and epichlorohydrin (0.05 epoxy group equivalent, the epoxide containing 0.57 epoxy group equivalent/kg) are dissolved in 27.5 parts of butyl acetate and 5 parts of n-butanol. 2.3 parts of aniline (0.025 mol) and 7.25 parts of a technical mixture of about 75% of C36 dimerised acid and about 25% of C54 trimerised acid, based on linoleic acid and linolenic acid (0.025 acid equivalent, the mixture containing 3.45 acid equivalents/kg) are added to this solution. The reaction mixture is heated to 100° C. and kept at this temperature for 3 hours. Dilution with 65.5 parts of perchloroethylene and 47.8 parts of butyl glycolate gives a clear, viscous solution of the reaction product, the solution having a solids content of 40% and an acid number of 17.
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epoxide
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Synthesis routes and methods II

Procedure details

To 101 g (1.5 moles) of butyl alcohol containing 5 g of ρ-toluene sulfonic acid in 325 ml of benzene at reflux was added dropwise 150 g (ca. 1.5 moles acid) of 70% glycolic acid. The flask was equipped with a Dean-Stark trap to collect the 30% of water from the aqueous glycolic acid mixture and to collect the 27 g (1.5 moles) of water liberated during the reaction--a total of ca. 68 ml. The benzene solution of the product was water washed and dried over anhydrous sodium sulfate. The benzene was stripped off on a rotary evaporator. A short pass distillation at reduced pressure produced a good grade butyl glycolate. The structure was established by infrared and nuclear magnetic resonance spectroscopy.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Butyl glycolate in current research?

A1: this compound derivatives, particularly tert-butyl glycolate, are frequently employed in the synthesis of various compounds. One prominent example is its use in the synthesis of Peptide Nucleic Acid (PNA) monomers. [] Additionally, this compound esters, like Butyl phthalyl this compound, are commonly found as plasticizers in materials like dental tissue conditioners. [, , ]

Q2: How does the structure of this compound relate to its function as a plasticizer in dental tissue conditioners?

A2: While specific structure-activity relationships for this compound as a plasticizer are not extensively discussed in the provided research, its ester functionality is key. Esters like Butyl phthalyl this compound can be incorporated into polymer matrices (like poly ethyl methacrylate in tissue conditioners). [, ] These esters act as internal lubricants, increasing the free volume between polymer chains. This increased flexibility and flow are essential for the initial adaptability and comfort of tissue conditioners. []

Q3: Are there concerns regarding the leaching of this compound-based plasticizers from dental materials?

A3: Yes, research indicates that Butyl phthalyl this compound can leach from dental tissue conditioners when exposed to food-simulating liquids. This leaching increases the material's hardness over time, potentially impacting its performance and longevity. [] The extent of leaching varies depending on the type of food-simulating liquid, with coconut oil showing the highest impact. []

Q4: How does the ethyl alcohol content in tissue conditioners affect the behavior of this compound-based plasticizers?

A4: Ethyl alcohol plays a crucial role in the gelation and flow properties of tissue conditioners containing Butyl phthalyl this compound. Higher ethyl alcohol content generally shortens the gelation time but also leads to increased flow after the material sets. [, ] This effect on flow is temporary, with a rapid reduction observed over time as ethyl alcohol evaporates. []

Q5: Are there any known toxicity concerns related to this compound esters like Butyl phthalyl this compound?

A6: Yes, there are concerns regarding the potential toxicity of phthalate esters, including Butyl phthalyl this compound. Studies have shown that some phthalate esters, although not specifically Butyl phthalyl this compound in these studies, can exhibit estrogenic activity and cytotoxicity. [, , ] This raises concerns about their potential health effects, prompting research into safer alternatives.

Q6: How do researchers analyze the presence of this compound esters in materials like chewing gum?

A7: Infrared spectroscopy is a valuable tool for identifying Butyl phthalyl this compound in complex mixtures like chewing gum. Researchers use a multi-step process involving hot water treatment, solvent extraction, and finally, infrared spectral analysis to identify Butyl phthalyl this compound and other components. []

Q7: Beyond its use as a plasticizer, what other applications does this compound have in chemical synthesis?

A8: this compound derivatives, particularly the tert-butyl ester, are valuable reagents in organic synthesis. For instance, tert-butyl glycolate is employed in the synthesis of Peptide Nucleic Acids (PNAs), which are DNA analogs with a peptide-like backbone. [] This highlights the versatility of this compound derivatives in creating molecules with potential biological and medicinal applications.

Q8: What methods are used to incorporate this compound into the synthesis of more complex molecules?

A9: The choice of synthetic method depends on the specific target molecule. For example, in the synthesis of PNA monomers, tert-butyl glycolate is introduced via alkylation reactions. This can be achieved using Mitsunobu conditions (DIAD, triphenylphosphine, tert-butyl glycolate) or low-temperature sodium hydride-mediated alkylation with tert-butyl bromoacetate. [] The selection of the appropriate method depends on factors like the reactivity of other functional groups present and the desired stereochemistry, if applicable.

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